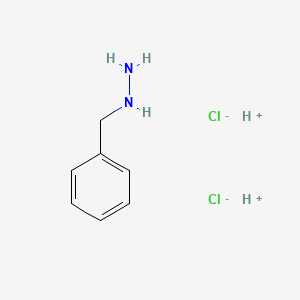
Benzylhydrazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H10N2 · 2HCl. It is a slightly yellow to beige powder that is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhydrazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with hydrazine hydrate in the presence of potassium carbonate. The reaction is typically carried out in water at around 40°C. After the reaction is complete, the product is isolated and purified .
Industrial Production Methods: Industrial production of benzylhydrazine dihydrochloride often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually obtained as a powder and is stored under inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Benzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene hydrazine derivatives.
Reduction: It can be reduced to form benzylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions
Major Products:
Oxidation: Benzylidene hydrazine derivatives.
Reduction: Benzylamine.
Substitution: Substituted hydrazines
Scientific Research Applications
Benzylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of benzylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as peptidylglycine alpha-amidating enzyme, by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but with a phenyl group instead of a benzyl group.
Benzhydrazide: Contains a carbonyl group attached to the hydrazine moiety.
N,N-Dimethyl-p-phenylenediamine: Contains a dimethylamino group attached to the benzene ring.
Uniqueness: Benzylhydrazine dihydrochloride is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C7H12Cl2N2 |
|---|---|
Molecular Weight |
195.09 g/mol |
IUPAC Name |
benzylhydrazine;hydron;dichloride |
InChI |
InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H |
InChI Key |
MSJHOJKVMMEMNX-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
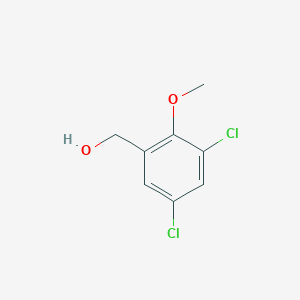
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)

![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
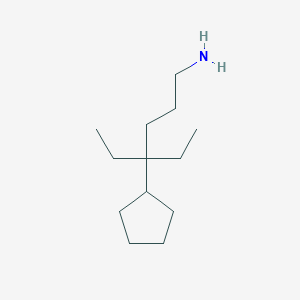
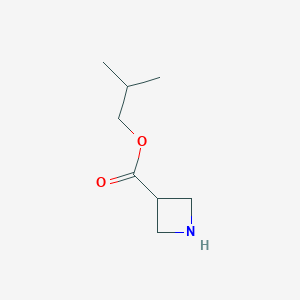

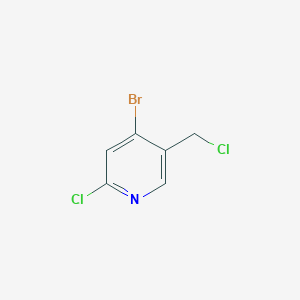


![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
